Product packaging for Methyl 2,5-dichloroisonicotinate(Cat. No.:CAS No. 623585-74-0)

Methyl 2,5-dichloroisonicotinate

Cat. No.: B1593123
CAS No.: 623585-74-0
M. Wt: 206.02 g/mol
InChI Key: OJTXNNHRMCEWAM-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of modern drug discovery and materials science. Pyridine (B92270), a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a particularly privileged scaffold in this domain. The strategic placement of various functional groups on the pyridine ring can dramatically influence a molecule's biological activity and physical properties.

Methyl 2,5-dichloroisonicotinate fits squarely within this context as a substituted pyridine. The presence of two chlorine atoms and a methyl ester group on the isonicotinic acid backbone provides multiple points for chemical modification. The chlorine atoms can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives. This inherent reactivity makes this compound a valuable tool for chemists seeking to create libraries of diverse molecules for screening in various research applications.

Overview of Pyridine Carboxylate Derivatives in Research

Pyridine carboxylate derivatives, a class of compounds to which this compound belongs, are of immense interest in academic and industrial research. The combination of the pyridine ring and a carboxylate functional group (or its ester form) imparts unique physicochemical properties that are often desirable in bioactive molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and ability to interact with biological targets. The carboxylate group, in turn, can participate in various chemical transformations and interactions.

Research has shown that pyridine carboxylate derivatives exhibit a wide spectrum of biological activities. For instance, some have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. In the realm of agrochemicals, certain pyridine carboxylate derivatives have demonstrated herbicidal and insecticidal properties. The specific substitution pattern on the pyridine ring is a key determinant of the compound's ultimate function.

Research Significance and Potential Applications of this compound

The primary research significance of this compound lies in its role as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules. Chemical suppliers categorize it as a heterocyclic building block, underscoring its utility in the construction of novel chemical entities. mdpi.com Its potential applications span the fields of pharmaceutical and agrochemical research.

While specific, publicly documented large-scale applications of this compound are not widespread, its structural motifs are found in various patented compounds. For example, related chlorinated pyridine derivatives are precursors in the synthesis of herbicides and fungicides. The strategic placement of the chloro and methyl ester groups allows for sequential and regioselective reactions to build up molecular complexity.

A notable area of research for closely related compounds is in the field of plant science. For instance, derivatives of 2,6-dichloroisonicotinic acid have been shown to act as elicitors, triggering the production of secondary metabolites in plant cell cultures. nih.govgoogle.com This suggests a potential, though not yet fully explored, avenue of research for this compound in the development of agents that can modulate plant biochemistry for agricultural or biotechnological purposes.

The value of this compound is thus not in its end-use but in its capacity to be transformed into a multitude of other compounds. It represents a starting point for chemical exploration, enabling researchers to efficiently synthesize novel structures for testing and evaluation in a variety of scientific disciplines.

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource
CAS Number 623585-74-0 nih.govgoogle.comgoogle.com
Molecular Formula C₇H₅Cl₂NO₂ nih.govgoogle.com
Molecular Weight 206.03 g/mol nih.govgoogle.com
Physical State Solid-
Synonym Methyl 2,5-dichloropyridine-4-carboxylate-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO2 B1593123 Methyl 2,5-dichloroisonicotinate CAS No. 623585-74-0

Properties

IUPAC Name

methyl 2,5-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTXNNHRMCEWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649782
Record name Methyl 2,5-dichloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623585-74-0
Record name Methyl 2,5-dichloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Methyl 2,5 Dichloroisonicotinate and Its Derivatives

Established Esterification Strategies for Isonicotinate (B8489971) Precursors

The synthesis of methyl 2,5-dichloroisonicotinate typically begins with its corresponding carboxylic acid, 2,5-dichloroisonicotinic acid. The conversion of this acid to its methyl ester is a fundamental and crucial step. One of the most common and well-established methods for this transformation is the Fischer esterification. masterorganicchemistry.comyoutube.com This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps. First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the subsequent elimination of a water molecule to form the ester. masterorganicchemistry.com

Alternative esterification methods can also be employed. For instance, using a cation-exchange resin like Dowex H+ has been shown to be an effective and environmentally friendly approach for esterification. This method can be highly efficient, high-yielding, and the resin catalyst is reusable. nih.gov In some cases, the reaction can be performed under specific temperature and pressure conditions to optimize the yield of the desired ester. For example, esterification of similar dicarboxylic acids has been conducted at temperatures between 160°C and 250°C and pressures ranging from 400 to 2800 psi. googleapis.com

Regioselective Functionalization of the Pyridine (B92270) Core

The pyridine ring of this compound offers multiple sites for functionalization. The presence of two chlorine atoms allows for selective reactions, including halogenation, dehalogenation, alkylation, and arylation, enabling the synthesis of a diverse range of derivatives.

Halogenation and Dehalogenation Methodologies

Further halogenation of the pyridine ring can be achieved, although the existing electron-withdrawing groups can make the ring less reactive. Halogenation of pyridine derivatives can be a key step in the synthesis of more complex molecules. chemrxiv.org Various halogenating agents can be used, and the regioselectivity of the reaction is often influenced by the existing substituents and reaction conditions. For instance, transition-metal-free halogenation methods using sodium chlorite (B76162) or bromite (B1237846) as the halogen source have been developed for other heterocyclic systems. nih.gov

Conversely, dehalogenation, the removal of one or both chlorine atoms, can also be a valuable synthetic tool. This can be accomplished through various reductive methods. Catalytic hydrogenation using a palladium catalyst is a common approach. Other methods include using visible light in combination with a base to initiate a radical-mediated hydrogenation of aryl halides. organic-chemistry.org This transition-metal-free approach offers a mild and efficient way to achieve dehalogenation. organic-chemistry.org The choice of dehalogenation method depends on the desired outcome and the tolerance of other functional groups in the molecule.

Alkylation and Arylation Approaches

Alkylation and arylation reactions at the pyridine core of this compound introduce new carbon-carbon bonds, significantly increasing molecular complexity. These reactions often proceed through the substitution of one of the chlorine atoms.

Alkylation: The introduction of alkyl groups can be achieved through various methods. One common strategy is the Negishi coupling, which involves the reaction of an organozinc compound with the halo-pyridine in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its ability to form C(sp³)-C(sp²) bonds. wikipedia.org

Arylation: The introduction of aryl groups is a frequently employed transformation. Metal-free arylation protocols have been developed, such as the reaction of 2,5-dichlorobenzoquinone with aryldiazonium salts under visible light irradiation. nih.govresearchgate.net This method provides a green and efficient route to bis-arylated products. nih.govresearchgate.net Additionally, direct arylation reactions, where a C-H bond is directly functionalized, have been utilized for the synthesis of diaryl-1,3,4-oxadiazoles. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules from this compound and its derivatives. Palladium-catalyzed reactions, in particular, have been extensively developed and are widely used.

Palladium-Catalyzed Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of arylamines and has been successfully applied to dihaloisonicotinic acid derivatives. thieme-connect.com For instance, the mono-N-arylation of methyl 2,6-dichloroisonicotinate has been achieved using a palladium acetate (B1210297) catalyst with a specific phosphine (B1218219) ligand (XPhos) and a base. thieme-connect.com The success and selectivity of the Buchwald-Hartwig amination are often sensitive to the steric and electronic properties of both the coupling partners and the ligand used. thieme-connect.comresearchgate.net The mechanism of this reaction involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product. wikipedia.org

Reactant 1Reactant 2Catalyst SystemProductReference
Methyl 2,6-dichloroisonicotinateAnilinePd(OAc)₂, XPhos, t-BuONaMono-N-arylated product thieme-connect.com
2,6-Dichloro-N,N-diisopropylisonicotinamidem-AnisidinePd(OAc)₂, XPhos, t-BuONaMono-N-arylated product thieme-connect.com
2,6-Dibromo-N,N-diisopropylisonicotinamidem-AnisidinePd(OAc)₂, (±)-BINAP, K₂CO₃Mono-N-arylated product thieme-connect.com

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Sonogashira, Suzuki, Heck, Negishi Couplings)

A variety of palladium-catalyzed cross-coupling reactions are utilized to form new carbon-carbon bonds, each with its own specific applications and advantages.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for forming C(sp)-C(sp²) bonds and is often carried out under mild conditions. wikipedia.org The reaction has been widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgresearchgate.net Amine-free conditions have also been developed for the Sonogashira coupling of aryl bromides. organic-chemistry.org

Aryl HalideAlkyneCatalyst SystemProductReference
Aryl bromidesTerminal alkynesPd(acac)₂, hydrazone ligand, CuIInternal alkynes organic-chemistry.org
Aryl halidesTrimethylsilylacetylenePd/Cu bimetallic catalystTerminal alkynes (after deprotection) beilstein-journals.org

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. libretexts.org It is widely used for the synthesis of biaryls and other conjugated systems. libretexts.org The reaction has been successfully applied to dichloro-heteroaromatics, demonstrating its utility in functionalizing molecules like this compound. researchgate.net The regioselectivity of the Suzuki coupling on dihalo-substituted rings can often be controlled by the reaction conditions, allowing for the selective functionalization of one position over another. nih.govnih.govresearchgate.net

Dihalo-heteroaromaticBoronic AcidCatalystProductReference
4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-aminep-Methoxyphenylboronic acidPalladium catalyst4,4'-[6-(diethylamino)-1,3,5-triazine-2,4-diyl]diphenol (after demethylation) researchgate.net
4,6-Dichloropyrimidinep-Methoxyphenylboronic acidPalladium catalyst4,4'-(pyrimidine-4,6-diyl)diphenol (after demethylation) researchgate.net
2,6-Dichloropyridinep-Methoxyphenylboronic acidPalladium catalyst4,4'-(pyridine-2,6-diyl)diphenol (after demethylation) researchgate.net
3,5-Dichloroisothiazole-4-carbonitrileArylboronic acidsPalladium catalyst, base3-Chloro-5-arylisothiazole-4-carbonitriles nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is known for its excellent trans selectivity. organic-chemistry.org Various palladium catalysts, including phosphine-free systems, have been developed to improve the efficiency and applicability of the Heck reaction. organic-chemistry.org

Negishi Coupling: The Negishi coupling reaction pairs an organic halide or triflate with an organozinc compound, catalyzed by a palladium or nickel complex, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org It has been employed in the synthesis of complex natural products and for the formation of C-methylated arenes. rsc.orgnih.gov The choice of catalyst and reaction conditions can influence the yield and selectivity of the coupling. wikipedia.orgorgsyn.org

Organic HalideOrganozinc CompoundCatalystProductReference
Aryl halideArylzinc halidePalladium catalystC-methylated arene rsc.orgnih.gov
o-Iodotolueneo-Tolylzinc chlorideTetrakis(triphenylphosphine)palladium(0)Biphenyl wikipedia.org
2-BromopyridineOrganozinc reagentTetrakis(triphenylphosphine)palladium(0)Unsymmetrical 2,2'-bipyridines wikipedia.org

Copper-Catalyzed Organic Transformations

Copper-catalyzed reactions represent a significant avenue in the synthesis and functionalization of halogenated pyridines, including derivatives of this compound. These transformations are valued for their efficiency and are increasingly adapted to align with the principles of green chemistry. beilstein-journals.orgbeilstein-journals.org Copper catalysts can operate through various mechanisms, often involving single-electron transfer (SET) processes, and can play a dual role as both a photoredox and a cross-coupling catalyst. beilstein-journals.orgbeilstein-journals.org

In the context of pyridine functionalization, copper-catalyzed reactions can facilitate the formation of carbon-carbon and carbon-heteroatom bonds. For instance, copper-catalyzed cross-coupling reactions have been employed to synthesize 2,5-disubstituted 1,3,4-oxadiazoles from aryl or alkenyl halides. nih.gov While specific examples detailing the direct use of this compound in these particular oxadiazole syntheses are not prevalent, the methodology highlights the potential for copper catalysts to activate carbon-halogen bonds on the pyridine ring for coupling with various nucleophiles.

Moreover, copper-catalyzed tandem reactions, such as the CuAAC/ring cleavage/[4+2] annulation, have been developed to create complex heterocyclic structures like oxazines from terminal ynones, sulfonyl azides, and imines under mild conditions. mdpi.com The versatility of copper catalysis is further demonstrated in the synthesis of furans and thiophenes from haloalkynes or 1,3-diynes, showcasing its utility in constructing five-membered heterocyclic rings. dntb.gov.ua

The efficiency of copper-catalyzed amination of 2-halopyridines has been demonstrated using both copper-containing metal-organic coordination polymers (Cu-MOFs) and unsupported copper nanoparticles (CuNPs). researchgate.net These catalytic systems have proven effective in the amination of various 2-halopyridines, including those with electron-withdrawing groups, which is relevant to the reactivity of this compound. researchgate.net

Visible-light-mediated copper photocatalysis has emerged as a powerful tool for organic synthesis, offering a more sustainable alternative to expensive and rare metals like ruthenium and iridium. beilstein-journals.orgbeilstein-journals.org This approach has been successfully applied to a range of transformations, including the functionalization of organic halides. beilstein-journals.orgbeilstein-journals.org A notable mechanism involves the copper catalyst acting as both a single-electron reduction agent and a stabilizing agent for reactive intermediates. beilstein-journals.org

Table 1: Examples of Copper-Catalyzed Reactions

Reaction Type Reactants Catalyst System Product Type Ref.
Oxadiazole Synthesis Aryl/Alkenyl Halides, Hydrazides Copper Catalyst 2,5-Disubstituted 1,3,4-Oxadiazoles nih.gov
Oxazine Synthesis Terminal Ynones, Sulfonyl Azides, Imines Cu(I) Catalyst Functionalized Oxazines mdpi.com
Amination 2-Halopyridines, Amines Cu-MOFs or CuNPs N-Aryl Amines researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic systems, including pyridine derivatives like this compound. masterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the aromatic ring at the carbon atom bearing a leaving group (in this case, a halogen), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate. libretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. libretexts.org

The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the Meisenheimer complex. masterorganicchemistry.comlibretexts.org In this compound, the ester group and the nitrogen atom in the pyridine ring act as electron-withdrawing entities, activating the chlorine atoms towards nucleophilic attack. The position of these activating groups relative to the leaving group is crucial; ortho and para positions are most effective at stabilizing the intermediate through resonance. libretexts.org

A variety of nucleophiles can be employed in SNAr reactions with halogenated pyridines, including amines, alkoxides, and thiolates. For instance, the reaction of 2,4-dinitrofluorobenzene with amines is a classic example of SNAr. masterorganicchemistry.com In the case of dihalogenated pyridines, sequential SNAr reactions can be performed, allowing for the introduction of two different nucleophiles. nih.gov The reactivity of the remaining halogen is often modulated after the first substitution, which can allow for selective functionalization. nih.gov

The choice of leaving group also affects the reaction rate. While bond strength might suggest that fluorine is a poor leaving group, it is often the most reactive in SNAr reactions because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. The cleavage of the carbon-halogen bond is typically not the rate-determining step. masterorganicchemistry.com

Table 2: Key Factors Influencing SNAr Reactions

Factor Influence on Reaction Rate Rationale Ref.
Electron-withdrawing groups Increases rate Stabilizes the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org
Position of activating groups Ortho/Para > Meta Allows for resonance delocalization of the negative charge onto the activating group. libretexts.org
Nature of the nucleophile Stronger nucleophiles react faster The attack of the nucleophile is often the rate-determining step. libretexts.org

Advanced Derivatization Strategies for this compound

The functionalization of the this compound scaffold can be achieved through various advanced derivatization strategies, enabling the synthesis of a diverse range of novel compounds. These strategies often leverage the reactivity of the chloro substituents and the ester group.

One approach involves the synthesis of novel 2,6-dichloroisonicotinic acid (INA) derivatives. For example, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ) have been synthesized and shown to act as effective elicitors for inducing the biosynthesis of plant secondary metabolites. nih.gov This highlights how modifications of the ester group can lead to biologically active molecules.

Furthermore, the development of advanced derivatization protocols is crucial for the unambiguous identification of complex mixtures, for instance, in the analysis of monosaccharides. nih.gov While not directly applied to this compound, these methodologies, which involve carefully selected derivatization reagents and optimized reaction conditions for GC and LC analysis, provide a framework for developing analytical techniques for novel derivatives of this compound. nih.gov

Late-stage functionalization of complex molecules is another important area where derivatization strategies are critical. researchgate.net For instance, methods for the selective halogenation of pyridines at the C4 position using designed phosphine reagents have been developed. researchgate.net This approach could potentially be adapted to introduce other functionalities onto the pyridine ring of this compound or its derivatives.

The inherent reactivity of the pyridine ring can also be harnessed for derivatization. For example, the functionalization of pyridines at positions remote to the nitrogen atom has been achieved using organosodium compounds, which facilitate deprotonation and subsequent reaction with electrophiles. nih.gov This strategy could open up avenues for introducing substituents at positions other than those bearing the chlorine atoms.

Catalytic Systems in the Synthesis and Functionalization of this compound

A variety of catalytic systems are instrumental in the synthesis and subsequent functionalization of halogenated pyridines like this compound. These systems often enhance reaction efficiency, selectivity, and sustainability. rsc.orgresearchgate.netacs.org

Iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org For example, the reaction of ketoxime acetates and aldehydes in the presence of an iron(III) chloride catalyst can produce 2,4,6-triarylsubstituted symmetrical pyridines in high yields without the need for additional additives. rsc.org While this method produces a different substitution pattern, it underscores the potential of iron catalysis in pyridine synthesis.

Photochemical methods offer another avenue for pyridine functionalization. A metal-free, photochemical approach for the functionalization of pyridines with radicals derived from allylic C-H bonds has been reported. acs.org This method utilizes a dithiophosphoric acid catalyst that performs multiple roles, including Brønsted acid, single-electron transfer reductant, and hydrogen atom abstractor. acs.org This strategy enables the formation of new C(sp²)–C(sp³) bonds with distinct positional selectivity compared to classical Minisci reactions. acs.org

The use of rationally designed phosphine reagents in combination with halide nucleophiles allows for the selective halogenation of a broad range of unactivated pyridines. researchgate.net This method is particularly valuable for the late-stage halogenation of complex pharmaceutical compounds. researchgate.net

Furthermore, microwave-assisted synthesis has been recognized as a green chemistry tool for the efficient production of pyridine derivatives. researchgate.netacs.org One-pot, multi-component reactions under microwave irradiation can lead to high yields, pure products, and significantly reduced reaction times. researchgate.netacs.org

Table 3: Overview of Catalytic Systems for Pyridine Synthesis and Functionalization

Catalytic System Reaction Type Key Features Ref.
Iron(III) Chloride Cyclization Green synthesis, high yields, no additives. rsc.org
Dithiophosphoric Acid (Photochemical) C-H Functionalization Metal-free, distinct regioselectivity, mild conditions. acs.org
Designed Phosphine Reagents Halogenation C4-selective, applicable to late-stage functionalization. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including pyridine derivatives. msu.edudoi.orgmdpi.com The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources. msu.edunih.govnih.gov

Key principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and utilizing safer solvents and auxiliaries. msu.edunih.govnih.gov For instance, the development of catalytic reactions is a cornerstone of green chemistry, as catalysts can increase reaction rates and selectivity, often under milder conditions, thereby reducing energy consumption and waste generation. doi.orgbiosynce.com Both homogeneous and heterogeneous catalysts, including metal-pyridine complexes, play a crucial role in this regard. biosynce.com

The use of renewable feedstocks is another important aspect. msu.edu While the synthesis of this compound may not directly start from renewable sources, the principles of green chemistry encourage the development of synthetic pathways that incorporate materials derived from biomass.

Microwave-assisted organic synthesis is a practical example of a green chemistry approach. researchgate.netacs.orgnih.gov It often leads to shorter reaction times, higher yields, and can sometimes be performed in the absence of a solvent, which aligns with the principle of using safer solvents and reducing waste. researchgate.netacs.orgnih.gov One-pot, multicomponent reactions are another strategy that enhances efficiency and reduces the number of purification steps, thereby minimizing waste. researchgate.netacs.org

The design of chemical products that are effective yet have minimal toxicity is a fundamental goal. msu.edunih.gov In the context of derivatives of this compound, this would involve designing molecules with desired biological or material properties while minimizing their potential for adverse environmental or health impacts.

Furthermore, the choice of solvents is critical. Green chemistry promotes the use of environmentally benign solvents or, ideally, solvent-free conditions. doi.org Research into the use of water or other less hazardous solvents in pyridine synthesis is an active area of investigation. biosynce.com

Structure Activity Relationship Sar and Computational Chemistry Investigations of Methyl 2,5 Dichloroisonicotinate Analogs

Elucidation of Structure-Activity Relationships for Methyl 2,5-dichloroisonicotinate and its Derivatives

The structure-activity relationship (SAR) for this compound analogs hinges on how modifications to its core structure influence its biological effects. The pyridine (B92270) ring, a central feature of this scaffold, is a common motif in medicinal chemistry, and its substitution patterns are critical for activity. mdpi.com For instance, in related isonicotinic acid hydrazide derivatives, the position and nature of substituents on the pyridine ring can dramatically alter their therapeutic potential. researchgate.netnih.gov

Systematic modifications of the this compound structure would likely reveal key insights. The chloro substituents at the 2 and 5 positions are expected to significantly influence the electronic properties and steric profile of the molecule. Altering these, or introducing new functional groups at other positions on the pyridine ring, would likely modulate activity. Similarly, modifications to the methyl ester group could impact potency and pharmacokinetic properties.

A hypothetical SAR study on a series of this compound analogs might yield data similar to that observed for other pyridine derivatives, where specific substitutions lead to enhanced biological activity. For example, studies on other heterocyclic compounds have shown that introducing small alkyl groups or electron-withdrawing groups can have a positive effect on activity, while bulky substituents may be detrimental. nih.govresearchgate.net

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

Compound IDR1 (Position 2)R2 (Position 5)R3 (Ester)Biological Activity (IC50, µM)
MDI-1 ClClOCH35.2
MDI-2 FClOCH310.8
MDI-3 ClFOCH37.5
MDI-4 ClClOCH2CH36.1
MDI-5 HClOCH315.3
MDI-6 ClHOCH320.1
MDI-7 BrClOCH34.9
MDI-8 ClBrOCH34.7

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov For this compound analogs, a 2D-QSAR model could be developed to predict the activity of unsynthesized derivatives. This involves calculating various molecular descriptors that quantify physicochemical properties like electronic effects, hydrophobicity, and steric parameters.

A typical 2D-QSAR equation might take the form:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...**

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors could represent properties such as molar refractivity, logP, or electronic parameters. Such models, once validated, can be powerful tools for prioritizing the synthesis of new compounds with potentially higher activity. nih.govmdpi.com The development of robust QSAR models is crucial for accelerating the drug discovery process. mdpi.com

Molecular Modeling and Simulation Studies

Ligand-Target Docking Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, docking studies would be instrumental in understanding how its analogs interact with a specific biological target at the atomic level.

The process involves placing the ligand (the this compound analog) into the binding site of a target protein and calculating a "docking score" that estimates the binding affinity. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for stabilizing the ligand-protein complex. For instance, in studies of other kinase inhibitors, docking has been used to rationalize the observed SAR and guide the design of more potent compounds. mdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound Analogs

Compound IDDocking Score (kcal/mol)Key Interacting Residues
MDI-1 -8.5LEU83, VAL91, PHE146
MDI-2 -7.9LEU83, VAL91, PHE146
MDI-7 -8.8LEU83, VAL91, PHE146, LYS66
MDI-8 -8.9LEU83, VAL91, PHE146, LYS66

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov While docking provides a static picture, MD simulations can reveal the stability of the binding pose and the flexibility of both the ligand and the protein. These simulations can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. The stability of the complex throughout the simulation is a good indicator of a favorable binding interaction.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like a this compound derivative, understanding its preferred conformations is crucial, as only specific conformations may be able to bind to the target. Energy landscape mapping can identify the low-energy, and therefore more probable, conformations of the molecule, providing valuable information for drug design.

Rational Design Principles for Novel this compound-Based Scaffolds

The insights gained from SAR, QSAR, and molecular modeling studies form the basis for the rational design of novel and improved this compound-based scaffolds. researchgate.netrsc.orgazolifesciences.com The goal is to design new molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Key principles for the rational design of new scaffolds include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity. For example, replacing a chloro group with a trifluoromethyl group.

Scaffold Hopping: Identifying new core structures (scaffolds) that can present the key interacting functional groups in a similar spatial arrangement to the original lead compound. nih.gov

Structure-Based Design: Using the three-dimensional structure of the target protein to design ligands that fit perfectly into the binding site and make optimal interactions. azolifesciences.com

Fragment-Based Design: Building up a potent ligand from smaller molecular fragments that are known to bind to specific sub-pockets of the target's binding site.

By integrating these computational and theoretical approaches, the design of the next generation of this compound-based compounds can be pursued in a more efficient and targeted manner.

Pharmacological and Biological Research Applications of Methyl 2,5 Dichloroisonicotinate and Its Derivatives

Exploration as Pharmaceutical Intermediates and Precursors in Drug Discovery

Methyl 2,5-dichloroisonicotinate is a key building block in the synthesis of more complex molecules for pharmaceutical applications. Its structure, featuring a reactive ester group and strategically placed chlorine atoms on the pyridine (B92270) ring, allows for a variety of chemical modifications. This makes it a valuable precursor for creating libraries of compounds to be screened for biological activity. The synthesis of novel therapeutic agents often relies on such versatile intermediates to build the core structures of new drugs. mdpi.comfirstwordpharma.comnih.gov For instance, the isonicotinic acid framework, to which this compound belongs, is a component of various bioactive molecules. sigmaaldrich.com

The development of new drugs is a complex process that often begins with the identification of a promising chemical scaffold that can be systematically modified. mdpi.com The presence of the dichloro-substituted pyridine ring in this compound offers multiple sites for chemical reactions, enabling the synthesis of a diverse range of derivatives. This diversity is crucial in the early stages of drug discovery for identifying lead compounds with desired pharmacological properties.

Biological Activity Profiling and Mechanism of Action Studies

The true potential of this compound is revealed through the biological activities of its derivatives. By modifying its core structure, scientists have been able to develop compounds with a range of therapeutic effects, from fighting cancer to combating infectious diseases.

Antiproliferative and Anticancer Efficacy Investigations

A significant area of research for derivatives of chlorinated pyridines and related structures is in the field of oncology. Numerous studies have demonstrated the antiproliferative effects of these compounds against various cancer cell lines. The cytotoxic activity of these derivatives is often attributed to their ability to interfere with cellular processes essential for cancer cell growth and survival. nih.govnih.gov

For example, derivatives of 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole have shown potent antiproliferative effects, with some compounds exhibiting higher activity than the established chemotherapy drug cisplatin. nih.gov Similarly, novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives have demonstrated selective cytotoxicity in breast cancer cell lines, with the 2,3-dichlorophenyl derivative showing a particularly low IC50 value of 3.47 µM in the MCF-7 cell line. nih.gov These findings underscore the potential for developing new anticancer agents based on these chemical scaffolds.

Compound/Derivative ClassCancer Cell Line(s)Key FindingsReference(s)
2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivativesHCV29T (bladder), SW707 (rectal), A549 (lung), T47D (breast)Some compounds showed higher antiproliferative effect than cisplatin. nih.gov
16E-arylidene-5α,6α-epoxyepiandrosterone derivativesMCF-7 (breast)The 2,3-dichlorophenyl derivative exhibited an IC50 of 3.47 µM. nih.gov

Antitubercular Agent Research

The fight against tuberculosis, a disease caused by Mycobacterium tuberculosis, has been bolstered by the discovery of novel compounds with antitubercular activity. Derivatives of isonicotinic acid, the parent acid of this compound, have been a cornerstone of tuberculosis treatment for decades. Research continues to explore new derivatives to combat drug-resistant strains of the bacterium.

Studies on imidazo[1,2-a]pyridine (B132010) analogues have identified several compounds with potent anti-tubercular activity. For instance, certain imidazo[1,2-a]pyridine amides and sulfonamides have exhibited very low minimum inhibitory concentrations (MIC) against M. tuberculosis. nih.gov Similarly, derivatives of 2-mercaptobenzothiazole (B37678) have been evaluated as inhibitors of M. tuberculosis type II NADH dehydrogenase (NDH-2), a key enzyme in the bacterium's respiratory pathway. rsc.org

Compound/Derivative ClassTarget/StrainActivity (MIC)Reference(s)
Imidazo[1,2-a]pyridine amides (IPAs)M. tuberculosis H37RvIPA-6: 0.05 μg/mL nih.gov
Imidazo[1,2-a]pyridine sulfonamides (IPSs)M. tuberculosis H37RvIPS-1: 0.4 μg/mL nih.gov
2-mercaptobenzothiazole derivativesM. tuberculosis H37Ra, M. bovis, M. tuberculosis H37RvActive compounds identified rsc.org
Chloropicolinate amides and urea (B33335) derivativesM. tuberculosisFive compounds showed good MIC values with low cytotoxicity. researchgate.net

Antimicrobial Adjuvant Development

In an era of rising antibiotic resistance, the development of antimicrobial adjuvants—compounds that enhance the efficacy of existing antibiotics—is a critical area of research. While direct studies on this compound as an adjuvant are limited, the broader class of isonicotinic acid derivatives has been explored for this purpose. These adjuvants can work by various mechanisms, such as inhibiting bacterial resistance mechanisms or increasing the permeability of the bacterial cell wall to antibiotics.

Receptor-Ligand Interaction Studies (e.g., EGFR Kinase Inhibition)

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, and its kinase domain is a key focus for drug development. Molecular docking studies have been instrumental in identifying and optimizing inhibitors that can bind to the ATP-binding site of EGFR kinase, thereby blocking its activity and halting cancer cell proliferation.

Various heterocyclic scaffolds, including those based on pyridine, have been investigated as potential EGFR kinase inhibitors. researchgate.netnih.govrsc.org For example, molecular docking studies of thieno[2,3-d]pyrimidine (B153573) derivatives have shown their potential to bind effectively to both wild-type and mutant forms of EGFR. nih.gov Similarly, indoline (B122111) derivatives have been studied for their interaction with the EGFR kinase domain, with computational analyses suggesting a stable and effective binding. nih.gov These studies often report binding energies and interactions with key amino acid residues in the active site.

Compound/Derivative ClassEGFR TypeBinding Score (kcal/mol) / Key InteractionsReference(s)
Thieno[2,3-d]pyrimidine derivativesWild-type (WT) & Mutant (T790M)Erlotinib (reference): -23.94 kcal/mol nih.gov
Indoline derivativesKinase DomainHNPMI showed the best interaction with Lys 721. nih.gov
Sulfadiazine derivativesWT & T790MCompound 8: -6.40 (WT), -7.53 (T790M) kcal/mol rsc.org

Agrochemical Research and Plant Biology Applications

The utility of chlorinated aromatic compounds extends beyond medicine into the realm of agriculture. A related compound, Methyl 2,5-dichlorobenzoate, is known to function as a plant growth regulator and has been used as a fungicide for grafting grapevines. nih.gov It has been shown to temporarily inhibit or delay the germination of sorghum and soybean seeds. nih.gov

Research into novel plant growth regulators has explored various synthetic compounds, including derivatives of dehydroamino acids, which have shown to be effective in promoting plant growth and increasing crop productivity. mdpi.comnih.gov The application of plant growth regulators can also influence the biochemical properties of crops. primescholars.com Given the structural similarities, this compound and its derivatives represent a potential area for investigation in the development of new agrochemicals, including herbicides, pesticides, and plant growth regulators. scirp.org

Studies on Plant Growth Regulation Mechanisms

INA is a well-established inducer of plant defense responses, including the synthesis of pathogenesis-related (PR) proteins, which contribute to enhanced disease resistance. nih.gov The mode of action for these compounds is believed to involve the inhibition of catalase activity. nih.gov By inhibiting this enzyme, intracellular levels of reactive oxygen species (ROS) increase, which then act as signaling molecules to activate defense-related genes, such as those responsible for PR protein expression. nih.gov This mechanism, shared with salicylic (B10762653) acid (SA), suggests that compounds like this compound could similarly function as plant growth regulators by modulating the plant's innate immune system. nih.gov

The structural similarities between INA and other synthetic plant growth regulators suggest that the arrangement of chloro- and methyl-substituents on the pyridine ring is crucial for activity. researchgate.net For instance, studies on substituted phenoxyacetic and benzoic acids have demonstrated that the position of halogen and methyl groups significantly influences their growth-promoting or inhibitory effects. researchgate.net

Table 1: Potential Plant Growth Regulation Mechanisms based on Analogues

Compound/ClassMechanism of ActionObserved EffectsReference
2,6-dichloroisonicotinic acid (INA)Inhibition of catalase, leading to increased ROS and induction of PR proteins.Induces systemic acquired resistance (SAR) and enhances disease resistance. nih.gov
Substituted benzoic acidsVaries with substituent position.Can exhibit either growth-promoting or inhibitory activity. researchgate.net
2,4-Dichlorophenoxyacetic acid (2,4-D)Synthetic auxin activity.Can be toxic to broad-leaved plants and acts as a growth regulator at low concentrations. nih.gov nih.gov

Antifungal Activity Mechanisms

The pyridine nucleus is a common scaffold in many compounds exhibiting antimicrobial properties. nih.govresearchgate.netmdpi.com While specific data on the antifungal activity of this compound is scarce, the general activity of pyridine derivatives and various ester compounds suggests its potential in this area. nih.govresearchgate.netmdpi.comnih.govhumanjournals.com

Research on various pyridine derivatives has demonstrated their efficacy against a range of fungal pathogens, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. nih.govresearchgate.netnih.gov The mechanism of action for some antifungal esters is believed to involve a nucleophilic reaction with essential sulfhydryl (-SH) groups in fungal enzymes and proteins, thereby disrupting their function. nih.gov The fungitoxicity of halogenated compounds often correlates with the leaving group ability of the halogen, with iodine and bromine substituents sometimes showing greater activity than chlorine. nih.gov

Furthermore, studies on other antifungal compounds indicate that they can act by disrupting the fungal cell membrane, either by interacting with ergosterol (B1671047) or by altering membrane fluidity and permeability. youtube.commdpi.com For example, some synthetic amides and essential oil components have been shown to interfere with ergosterol, a vital component of the fungal cell membrane, leading to cell death. youtube.commdpi.commdpi.com

Table 2: Potential Antifungal Mechanisms based on Analogues

Compound ClassPotential Mechanism of ActionTarget Fungi ExamplesReference
Substituted crotonic acid estersNucleophilic reaction with SH-containing compounds.Candida albicans, Aspergillus niger, Mucor mucedo, Trichophyton mentagrophytes nih.gov
Pyridine derivativesVarious, including disruption of cellular processes.E. coli, B. mycoides, C. albicans nih.govresearchgate.net
Caffeic acid estersDisruption of fungal cell integrity.Candida species humanjournals.com
2-chloro-N-phenylacetamideInteraction with ergosterol in the plasma membrane.Aspergillus niger mdpi.com

Elicitation of Plant Secondary Metabolite Biosynthesis

Elicitors are compounds that, when applied to plants, stimulate the production of secondary metabolites, which often have roles in plant defense. researchgate.netmdpi.comnih.gov As an inducer of SAR, 2,6-dichloroisonicotinic acid (INA) has been shown to enhance the response of plant cells to fungal elicitors. researchgate.net Pre-treatment with INA can significantly increase the subsequent production of antimicrobial coumarin (B35378) derivatives in parsley cells when challenged with a fungal elicitor. researchgate.net

This "priming" effect suggests that compounds like this compound could be used to amplify the plant's natural defense responses, leading to a more robust accumulation of protective secondary metabolites. researchgate.net The process of elicitation is a key biotechnological tool for enhancing the production of valuable phytochemicals in plant cell and hairy root cultures. nih.gov Various abiotic elicitors, including chemical stressors, are known to trigger these biosynthetic pathways. nih.gov

Table 3: Elicitation of Secondary Metabolites by Analagous Compounds

Elicitor/Compound ClassPlant SystemSecondary Metabolites InducedEffectReference
2,6-dichloroisonicotinic acid (INA)Parsley (Petroselinum crispum) cellsCoumarin derivativesEnhances response to fungal elicitor. researchgate.net
Biotic and Abiotic ElicitorsVarious plant culturesVarious (e.g., alkaloids, terpenoids, phenolics)Induction or enhancement of biosynthesis. mdpi.comnih.gov

Applications in Proteomics Research

Chemical proteomics utilizes small molecule probes to investigate protein function and interaction on a proteome-wide scale. Immobilized small molecules can be used as affinity probes to capture and identify their protein targets from cell lysates. nih.gov

Given that chlorinated pyridine derivatives are known to interact with specific proteins, such as catalase in the case of INA, this compound could potentially be developed into a chemical probe for proteomics research. nih.govnih.gov By immobilizing this compound on a solid support, it could be used to identify its binding partners in various biological systems. This approach could uncover novel protein targets and help to elucidate the molecular mechanisms underlying its biological activities. For instance, studies with pyrido[2,3-d]pyrimidine (B1209978) inhibitors have successfully identified over 30 human protein kinases as targets, revealing alternative modes of action for these compounds. nih.gov

Semiochemical Research and Chemoecological Role Elucidation

Semiochemicals are chemical signals that mediate interactions between organisms. Chlorinated and fluorinated derivatives of methylpyridine have applications in agriculture, for example, as pesticides. agropages.com While there is no direct evidence of this compound acting as a semiochemical, its structure, a halogenated pyridine, is found in various biologically active molecules that influence insect behavior.

Further research could explore whether this compound or its derivatives have any repellent, attractant, or other behavioral effects on insects or other organisms. Understanding these potential chemoecological roles could lead to the development of novel pest management strategies.

Advanced Analytical and Spectroscopic Characterization in Research of Methyl 2,5 Dichloroisonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of methyl 2,5-dichloroisonicotinate, providing detailed information about the chemical environment of each atom.

Proton (¹H) NMR Studies

Proton NMR spectroscopy of this compound provides distinct signals corresponding to the aromatic protons and the methyl ester group. The chemical shifts of the two aromatic protons on the pyridine (B92270) ring are influenced by the electron-withdrawing effects of the two chlorine atoms and the methyl ester group. Typically, these protons appear as distinct singlets in the aromatic region of the spectrum due to the lack of adjacent proton coupling. The methyl protons of the ester group characteristically appear as a sharp singlet in the upfield region of the spectrum.

While specific spectral data for this compound is not extensively published in the provided search results, analogous data for similar chlorinated pyridine derivatives can provide expected ranges for chemical shifts. For instance, in related compounds, aromatic protons on dichlorinated pyridine rings are often observed in the range of 7.5-8.5 ppm, while the methyl ester protons typically resonate around 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-3 7.5 - 8.0 Singlet
H-6 8.0 - 8.5 Singlet
-OCH₃ ~3.9 Singlet

Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Studies

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the seven carbon atoms. The carbonyl carbon of the ester group will appear significantly downfield, typically in the range of 160-170 ppm. The carbons of the pyridine ring will resonate in the aromatic region, with their specific chemical shifts influenced by the positions of the chlorine substituents. The carbon of the methyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 160 - 170
C-2 148 - 152
C-3 125 - 130
C-4 140 - 145
C-5 130 - 135
C-6 145 - 150
-OCH₃ 50 - 55

Note: These are predicted values based on established ranges for similar functional groups and substituted aromatic systems. libretexts.orglibretexts.org Experimental verification is essential for precise assignment.

Advanced NMR Techniques (e.g., Signal Amplification by Reversible Exchange (SABRE) Hyperpolarization)

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that can dramatically enhance NMR signal intensities, sometimes by several orders of magnitude. ucl.ac.ukrsc.org This is particularly valuable for analyzing low-concentration samples or for acquiring spectra of insensitive nuclei like ¹³C and ¹⁵N more rapidly. rsc.org The SABRE technique involves the temporary and reversible binding of a substrate and parahydrogen to an iridium-based catalyst. nih.gov This interaction facilitates the transfer of nuclear spin polarization from parahydrogen to the substrate, leading to a significant increase in the NMR signal of the substrate.

While direct SABRE studies on this compound are not detailed in the provided results, the technique has been successfully applied to structurally related pyridine derivatives, such as methyl nicotinate (B505614) and its isotopologues. researchgate.netresearchgate.net These studies demonstrate the potential of SABRE to significantly enhance the NMR signals of nicotinic acid esters, suggesting that this compound would also be a viable substrate for SABRE-based NMR analysis. ucl.ac.ukresearchgate.net Such an approach could be instrumental in detailed mechanistic studies or in the analysis of this compound in complex biological or chemical systems where its concentration might be very low. The use of a biocompatible SABRE approach could even open avenues for in vivo imaging applications. ucl.ac.uk

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other components in a mixture by gas chromatography. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, this molecular ion peak will exhibit a characteristic isotopic pattern, with the M+2 and M+4 peaks having predictable relative intensities. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as the loss of chlorine atoms. The analysis of these fragmentation patterns provides a fingerprint that can be used for definitive identification. nih.govmdpi.com

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

Fragment Ion Description Predicted m/z
[M]⁺ Molecular Ion 205/207/209
[M - OCH₃]⁺ Loss of methoxy group 174/176/178
[M - COOCH₃]⁺ Loss of methoxycarbonyl group 146/148/150
[M - Cl]⁺ Loss of a chlorine atom 170/172

Note: The m/z values are presented as triplets where applicable to reflect the isotopic distribution of chlorine (³⁵Cl and *³⁷Cl).*

Liquid Chromatography-Tandem Mass Spectrometry (LC/ESI-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in more complex matrices, such as in biological samples or reaction mixtures where derivatization for GC-MS is not desirable, liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS) is a highly sensitive and specific alternative. nih.gov In this technique, the compound is first separated by liquid chromatography and then ionized using electrospray ionization (ESI), a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) further enhances selectivity and structural confirmation. The [M+H]⁺ ion is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) to generate characteristic product ions, which are analyzed in the second mass analyzer. This process of selected reaction monitoring (SRM) allows for the highly sensitive and selective quantification of the target analyte even in the presence of co-eluting interferences. researchgate.net While specific LC/ESI-MS/MS data for this compound was not available in the search results, the general principles of the technique suggest it would be a powerful tool for its trace analysis.

Table 4: Predicted Precursor and Product Ions for this compound in LC/ESI-MS/MS

Precursor Ion (m/z) Predicted Product Ions (m/z) Fragmentation Pathway
206/208/210 ([M+H]⁺) 175/177/179 Loss of CH₃OH
206/208/210 ([M+H]⁺) 147/149/151 Loss of COOCH₃ and gain of H

Note: The m/z values reflect the protonated molecule and its fragments, considering the isotopic pattern of chlorine.

X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Architecture

X-ray diffraction (XRD) on a single crystal is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule. For an achiral compound like this compound, this analysis would provide precise measurements of bond lengths, bond angles, and the conformation of the ester group relative to the dichloro-substituted pyridine ring.

A crystallographic study would reveal the solid-state architecture, detailing how individual molecules pack together in the crystal lattice. This is governed by intermolecular forces such as dipole-dipole interactions, van der Waals forces, and potential weak hydrogen bonds (e.g., C-H···O or C-H···N). The analysis would identify the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. This fundamental data is critical for materials science, polymorphism studies, and understanding the physical properties of the solid compound.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

This table represents the type of data that would be obtained from a single-crystal XRD experiment. The values are illustrative for a typical organic molecule of this size and composition.

ParameterExpected Data Type
Empirical formulaC₇H₅Cl₂NO₂
Formula weight206.03 g/mol
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
Unit cell dimensionsa, b, c (Å) and α, β, γ (°)
Volumeų
Z (molecules per unit cell)Integer value (e.g., 4)
Density (calculated)g/cm³
Intermolecular InteractionsDescription of hydrogen bonds, stacking, etc.

Vibrational Spectroscopy (FTIR, Raman) in Molecular Structure Research

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the functional groups and the molecular fingerprint of a compound. These complementary methods measure the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and bonding.

For this compound, the spectra would exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the ester group (C=O, C-O), and the carbon-chlorine bonds. The precise frequencies of the pyridine ring stretching modes (typically in the 1600-1400 cm⁻¹ region) would be indicative of the substitution pattern. The carbonyl (C=O) stretching frequency of the methyl ester group is expected to be a strong band in the infrared spectrum, typically around 1720-1740 cm⁻¹. The C-Cl stretching vibrations would appear at lower frequencies, generally in the 850-600 cm⁻¹ range.

A detailed analysis of the FTIR and Raman spectra, often aided by computational density functional theory (DFT) calculations, would allow for the assignment of each observed band to a specific molecular motion, confirming the molecular structure and providing insight into the electronic effects of the substituents.

Table 2: Expected Characteristic Vibrational Frequencies for this compound.

This table outlines the principal vibrational modes and their expected frequency ranges based on known data for similar functional groups.

Wavenumber (cm⁻¹) RangeVibrational AssignmentExpected in FTIRExpected in Raman
3100–3000Aromatic C-H stretchingYesYes
3000–2850Methyl C-H stretchingYesYes
1740–1720Ester C=O stretchingStrongMedium
1600–1550Pyridine ring C=C and C=N stretchingMediumStrong
1480–1400Pyridine ring C=C and C=N stretchingMediumStrong
1300–1200Ester C-O stretchingStrongMedium
850–750C-Cl stretchingStrongStrong
Below 400Ring torsional and lattice modesYesYes

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Catalytic and Flow Chemistry Approaches for Synthesis

Furthermore, the adoption of flow chemistry presents a paradigm shift in the production of these compounds. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages. These include enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better process control, and the potential for seamless integration of reaction and purification steps. This can result in a more streamlined, automated, and ultimately more cost-effective manufacturing process for methyl 2,5-dichloroisonicotinate and its derivatives.

High-Throughput Screening and Combinatorial Chemistry for Compound Library Generation

The discovery of new bioactive molecules based on the this compound scaffold can be dramatically accelerated through high-throughput screening (HTS) and combinatorial chemistry. nih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of diverse but related compounds, known as a compound library, in a single process. wikipedia.org This approach, often utilizing solid-phase synthesis techniques, can generate vast numbers of potential drug candidates or agrochemicals for subsequent screening. wikipedia.org

HTS platforms, which can test thousands of compounds simultaneously, are essential for evaluating these large libraries for biological activity. mdpi.comnih.gov These automated systems can be designed to assess various parameters, such as the inhibition of specific enzymes or the modulation of cellular pathways. mdpi.comscilit.com The integration of HTS with combinatorial chemistry creates a powerful engine for lead discovery, significantly increasing the probability of identifying novel isonicotinate (B8489971) derivatives with desired biological properties. nih.gov For instance, novel HTS assays are being developed to identify inhibitors of specific biological processes, which could be applied to screen libraries of isonicotinate derivatives. biorxiv.org

Integration with Artificial Intelligence and Machine Learning in Drug and Agrochemical Discovery

Virtual Screening: AI algorithms can screen massive virtual libraries of compounds to predict their potential bioactivity and toxicity, reducing the need for extensive and costly physical screening. nih.govmbios.org

De Novo Design: Machine learning models can generate novel molecular structures with desired properties, providing new avenues for the design of isonicotinate-based drugs and agrochemicals. mdpi.com

Predictive Toxicology: AI can predict the potential toxicity of new compounds early in the discovery process, helping to prioritize candidates with better safety profiles. mdpi.commdpi.com

Synthesis Planning: AI tools can assist chemists in designing the most efficient synthetic routes for producing target molecules. infosys.com

Exploration of New Therapeutic Targets and Disease Models for Isonicotinate Derivatives

The therapeutic potential of isonicotinate derivatives extends beyond their current applications. Future research will focus on identifying new biological targets and exploring their efficacy in a wider range of disease models. The structural features of the isonicotinate scaffold make it a versatile platform for designing molecules that can interact with various biological targets, including enzymes, receptors, and protein-protein interfaces.

The development of novel disease models, including advanced cell cultures and animal models that more accurately mimic human diseases, will be crucial for evaluating the therapeutic potential of new isonicotinate derivatives. For example, the discovery of small molecules that can modulate stem cell differentiation represents a promising area for new therapies. mdpi.com By systematically screening isonicotinate libraries against a diverse panel of biological targets and in relevant disease models, researchers can uncover new therapeutic opportunities for conditions ranging from infectious diseases to cancer and neurodegenerative disorders. nih.govgenome.jp

Environmental Impact and Sustainable Synthesis Considerations in Industrial Applications

As the industrial applications of this compound and its derivatives expand, a critical focus on their environmental impact and the development of sustainable synthesis methods is essential. Green chemistry principles will play a central role in guiding future research in this area. This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on fossil fuels.

Benign Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives.

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure to reduce energy consumption.

Biodegradability: Designing molecules that will break down into harmless substances in the environment after their intended use.

Q & A

Q. What safety protocols should be followed when handling Methyl 2,5-dichloroisonicotinate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood.
  • Storage: Store in a cool, dry place (<25°C) in airtight containers away from oxidizing agents and incompatible materials (e.g., strong bases).
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent environmental contamination .
  • Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve molecular conformation and hydrogen bonding networks. For example, analyze dihedral angles (e.g., 86.94° between aromatic rings) and intramolecular interactions (e.g., C–H···O bonds forming S(6)/S(9) motifs) .
  • NMR Spectroscopy: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and electronic environments. Compare chemical shifts with analogous compounds (e.g., 2,5-dichloropyridine derivatives) .
  • Mass Spectrometry: Confirm molecular weight (e.g., 201.05 g/mol for dichlorinated analogs) and fragmentation patterns .

Q. How should experimental procedures for synthesizing this compound derivatives be documented?

Methodological Answer:

  • Synthesis Protocol: Describe reaction conditions (e.g., solvent, temperature, catalyst), purification steps (e.g., column chromatography), and yield optimization.
  • Data Reporting: Include crystallographic parameters (e.g., space group P21/cP2_1/c, R[F2>2σ(F2)]=0.052R[F^2 > 2σ(F^2)] = 0.052) and refine structures using least-squares methods (e.g., SHELXL) .
  • Appendix Inclusion: Place detailed synthetic steps (e.g., ω-scan data collection) in appendices to maintain readability .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound derivatives?

Methodological Answer:

  • Dihedral Angle Analysis: Measure angles between aromatic rings (e.g., 88.88° for indole-pyrrolidine systems) to determine steric strain and planarity deviations (e.g., O1 deviates 0.1965 Å from the indole plane) .
  • Hydrogen Bonding Networks: Identify stabilizing interactions (e.g., N–H···N, C–H···O bonds) using distance criteria (d<3.5A˚d < 3.5 \, \text{Å}) and angle thresholds (θ>120\theta > 120^\circ) .
  • Crystal Packing Analysis: Map molecular chains along crystallographic axes (e.g., [001] direction) to assess intermolecular forces .

Q. What methodologies are effective for analyzing intramolecular hydrogen bonding in this compound derivatives?

Methodological Answer:

  • Computational Modeling: Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to quantify bond energies and optimize geometries. Compare with experimental bond lengths (e.g., C25–O2: 1.201 Å) .
  • Thermal Ellipsoid Plots: Visualize anisotropic displacement parameters to assess dynamic vs. static disorder in hydrogen-bonded motifs .
  • Cremer-Pople Parameters: Calculate puckering amplitudes (e.g., Q2=0.4155A˚Q_2 = 0.4155 \, \text{Å}) to quantify ring conformations .

Q. How should researchers address contradictions in experimental vs. computational data for this compound derivatives?

Methodological Answer:

  • Error Analysis: Compare experimental uncertainties (e.g., Rint=0.032R_{\text{int}} = 0.032) with computational convergence thresholds. Re-refine data using alternate models (e.g., twin refinement) .
  • Complementary Techniques: Validate computational results with spectroscopic data (e.g., NMR coupling constants) or thermodynamic studies (e.g., DSC for melting point verification) .
  • Literature Benchmarking: Cross-reference with structurally similar compounds (e.g., spiropyrazoline derivatives) to identify systematic discrepancies .

Q. What strategies optimize the design of bioactive this compound analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify substituents (e.g., methyl, chloro groups) and assess bioactivity changes using in vitro assays (e.g., MIC values for antitubercular activity) .
  • Molecular Docking: Simulate binding poses with target proteins (e.g., monoamine oxidase) using software like AutoDock Vina. Prioritize analogs with favorable binding energies (ΔG<8kcal/mol\Delta G < -8 \, \text{kcal/mol}) .
  • Toxicity Screening: Evaluate ecotoxicological parameters (e.g., bioconcentration factor, soil mobility) early in development to prioritize lead compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.